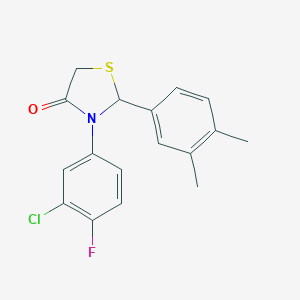
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone class. It is a synthetic compound that has been extensively studied due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, microbial growth, and cancer cell proliferation. The compound has also been shown to modulate certain signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been shown to exhibit antimicrobial effects by inhibiting the growth of certain bacteria and fungi. The compound has been shown to exhibit anticancer effects by inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with high purity. It exhibits a variety of biological activities, making it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action, which will provide a better understanding of its biological activities. Another direction is to study its potential use in the treatment of diabetes and obesity, as it has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Additionally, the compound could be modified to improve its potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is achieved through the reaction of 3-chloro-4-fluoroaniline and 3,4-dimethylbenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.
Propiedades
Fórmula molecular |
C17H15ClFNOS |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15ClFNOS/c1-10-3-4-12(7-11(10)2)17-20(16(21)9-22-17)13-5-6-15(19)14(18)8-13/h3-8,17H,9H2,1-2H3 |
Clave InChI |
BYMQNELFUZQGRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)